molecular formula C7H14ClNO B1406824 [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride CAS No. 1417568-93-4

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride

Cat. No. B1406824
CAS RN: 1417568-93-4
M. Wt: 163.64 g/mol
InChI Key: VVBWGEOQWLZTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride” is a chemical compound with the CAS number 1417568-93-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The linear formula of this compound is C7H13NO.ClH . Its molecular weight is 163.64 g/mol.

Scientific Research Applications

Synthesis and Catalysis

  • Tetrahydrofuran rings, such as those found in [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride, are significant in the synthesis of biologically active molecules, including antibiotics and natural products. They can be synthesized using catalytic polar-radical-crossover cycloadditions of alkenes and alkenols, employing organocatalytic methods with allylic alcohols and alkenes (Grandjean & Nicewicz, 2013).

Chemical Transformations and Derivatives

  • Cyclopropyl amines, potentially including derivatives of [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine, can undergo various transformations. For example, the cycloisomerization-reductive amination sequence of yne allyl alcohols and secondary amines can furnish β-amino ethyl alkylidene tetrahydrofurans (Kressierer & Müller, 2004). N-hydroxy(tetrahydrofuran-2-yl)amines show applications in synthesizing chiral heterocycles and pharmaceuticals, and depending on substituents, can act as lipoxygenase inhibitors or show antioxidant and antitumor activities (Vasilenko et al., 2017).

Applications in Medicine and Biology

  • The molecular structure of [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine derivatives might be beneficial in medicinal chemistry. For instance, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines may be valuable in treating diseases where free radicals are implicated, as these compounds can act as free radical scavengers (Muhi-Eldeen & Hassan, 2017).

properties

IUPAC Name

1-(oxolan-3-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWGEOQWLZTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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